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molecular formula C12H8F2O B8602818 2,4'-Difluorodiphenyl ether CAS No. 863315-03-1

2,4'-Difluorodiphenyl ether

Cat. No. B8602818
M. Wt: 206.19 g/mol
InChI Key: WXTSFIXCXNFFKC-UHFFFAOYSA-N
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Patent
US08481327B2

Procedure details

4-Fluorophenol (1.12 g, 10 mmol) was heated to 50° C. KOH (0.56 g, 10 mmol) was added thereto, and the reaction mixture was stirred over 10 min. 2-Bromofluorobenzene (1.75 g, 10 mmol) and powdered copper (0.64 g) were added thereto. The reaction mixture was stirred at 110° C. over a further 2 hours. Unconverted 2-bromofluorobenzene was removed by means of vacuum distillation. The product was subsequently purified on a silica gel-packed column with n-hexane as the mobile phase. Yield: 1.0 g (4.8 mmol, 48%) of the product with a purity of 97.3%, determined by means GC. 1H NMR: δ 6.92-7.21 multiple peaks. 13C NMR: δ 158.0 (d, 1JC-F=341.2, C-4′), 154.8 (d, 1JC-F=348.5, C-2), 153.2 (d, 4JC-F=3.1, C-1′), 144.2 (d, 2JC-F=11.3, C-1), 124.7 (m, C-6, C-2′ and C-6′), 121.3 (d, 4JC-F=1.7, C-5), 118.9 (d, 3JC-F=8.3, C-4), 117.1 (d, 2JC-F=18.3, C-3), 116.2 (d, 2JC-F=23.8, C-3′ and C-5′).
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step Two
Quantity
1.75 g
Type
reactant
Reaction Step Three
Name
copper
Quantity
0.64 g
Type
catalyst
Reaction Step Three
[Compound]
Name
product
Quantity
1 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[OH-].[K+].Br[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[F:18]>[Cu]>[CH:16]1[CH:15]=[C:14]([O:8][C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)[C:13]([F:18])=[CH:12][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Step Two
Name
Quantity
0.56 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1.75 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)F
Name
copper
Quantity
0.64 g
Type
catalyst
Smiles
[Cu]
Step Four
Name
product
Quantity
1 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred over 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 110° C. over a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Unconverted 2-bromofluorobenzene was removed by means of vacuum distillation
CUSTOM
Type
CUSTOM
Details
The product was subsequently purified on a silica gel-

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1=CC=C(C(=C1)OC2=CC=C(C=C2)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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